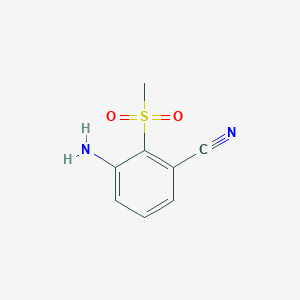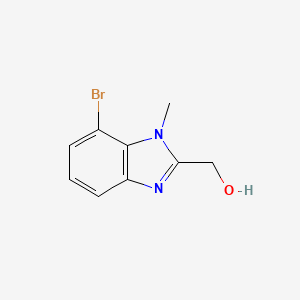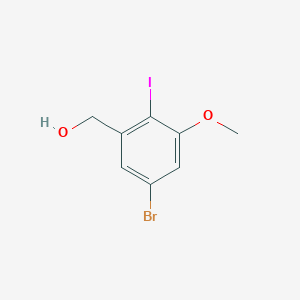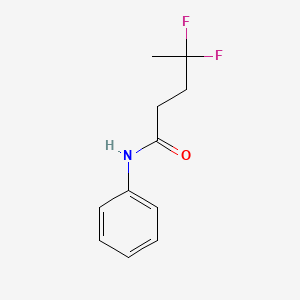
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4,4-dichlorobutanoate hydrochloride: is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two chlorine atoms at the fourth position of the butanoate chain, an amino group at the second position, and a methyl ester group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4,4-dichlorobutanoic acid.
Esterification: The 2-amino-4,4-dichlorobutanoic acid is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form Methyl 2-amino-4,4-dichlorobutanoate.
Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and hydrochloride formation processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, reaction temperature around 50-70°C.
Oxidation: Hydrogen peroxide, nitric acid, reaction temperature around 25-50°C.
Reduction: Lithium aluminum hydride, reaction temperature around 0-25°C.
Major Products:
Substitution: Formation of substituted amino butanoates.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of reduced amines.
Scientific Research Applications
Chemistry: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4-dichlorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
- Methyl 2-amino-4,4-difluorobutanoate hydrochloride
- Methyl 2-amino-4,4-dibromobutanoate hydrochloride
- Methyl 2-amino-4,4-diiodobutanoate hydrochloride
Comparison: Methyl 2-amino-4,4-dichlorobutanoate hydrochloride is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated, brominated, or iodinated analogs. The chlorine atoms influence the compound’s electronic properties, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C5H10Cl3NO2 |
|---|---|
Molecular Weight |
222.49 g/mol |
IUPAC Name |
methyl 2-amino-4,4-dichlorobutanoate;hydrochloride |
InChI |
InChI=1S/C5H9Cl2NO2.ClH/c1-10-5(9)3(8)2-4(6)7;/h3-4H,2,8H2,1H3;1H |
InChI Key |
FUDUCSSFXBEYGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)

amine hydrochloride](/img/structure/B13461101.png)
![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)
![Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B13461126.png)


![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)


![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)



